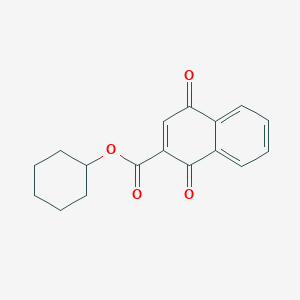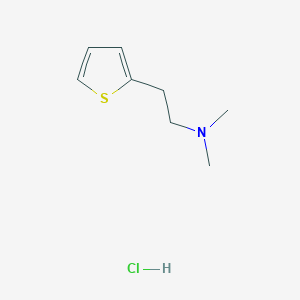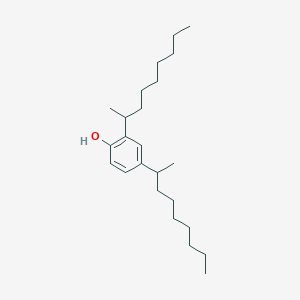
1,3-Dichloro-1,1,3,4,4,4-hexafluorobutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-1,1,3,4,4,4-hexafluorobutan-2-one: is a chemical compound characterized by the presence of both chlorine and fluorine atoms attached to a butanone backbone. This compound is notable for its unique combination of halogens, which imparts distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dichloro-1,1,3,4,4,4-hexafluorobutan-2-one typically involves the halogenation of a suitable precursor. One common method is the chlorination and fluorination of butanone derivatives under controlled conditions. The reaction may involve the use of chlorine gas and fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances yield and purity while minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dichloro-1,1,3,4,4,4-hexafluorobutan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of 1,3-dihydroxy-1,1,3,4,4,4-hexafluorobutan-2-one.
Reduction: Formation of 1,3-dichloro-1,1,3,4,4,4-hexafluorobutan-2-ol.
Oxidation: Formation of 1,3-dichloro-1,1,3,4,4,4-hexafluorobutanoic acid.
Applications De Recherche Scientifique
Chemistry: 1,3-Dichloro-1,1,3,4,4,4-hexafluorobutan-2-one is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique reactivity makes it valuable for introducing both chlorine and fluorine atoms into target molecules.
Biology and Medicine: In biological research, this compound is used to study the effects of halogenated ketones on biological systems. It serves as a model compound for investigating the interactions of halogenated molecules with enzymes and other biomolecules.
Industry: Industrially, this compound is employed in the production of specialty chemicals, including pharmaceuticals and agrochemicals. Its reactivity and stability make it suitable for various chemical processes.
Mécanisme D'action
The mechanism of action of 1,3-Dichloro-1,1,3,4,4,4-hexafluorobutan-2-one involves its interaction with nucleophiles and electrophiles. The presence of electron-withdrawing fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to achieve selective transformations.
Comparaison Avec Des Composés Similaires
- 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane
- 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane
- 3,3’-Dichlorobenzidine
Comparison: 1,3-Dichloro-1,1,3,4,4,4-hexafluorobutan-2-one is unique due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity and stability. Compared to other dichlorinated compounds, the fluorinated nature of this compound enhances its electrophilicity and makes it more reactive towards nucleophiles. This property distinguishes it from other similar compounds, which may lack the same level of reactivity and versatility in chemical transformations.
Propriétés
Numéro CAS |
143425-67-6 |
|---|---|
Formule moléculaire |
C4Cl2F6O |
Poids moléculaire |
248.94 g/mol |
Nom IUPAC |
1,3-dichloro-1,1,3,4,4,4-hexafluorobutan-2-one |
InChI |
InChI=1S/C4Cl2F6O/c5-2(7,4(10,11)12)1(13)3(6,8)9 |
Clé InChI |
JIYFWYIVJRQXAJ-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(C(F)(F)F)(F)Cl)C(F)(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



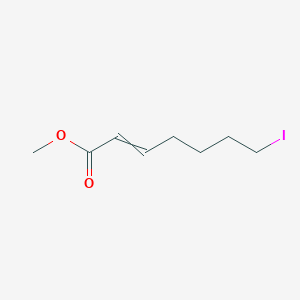
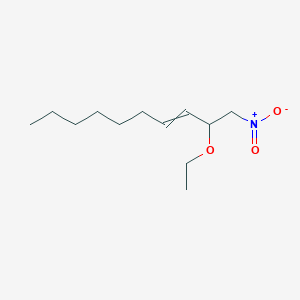
![3-[(3,3-Difluoroprop-2-EN-1-YL)oxy]-1,1-difluoroprop-1-ene](/img/structure/B12557552.png)
![2-Methyl-1-(3,6,6-trimethylbicyclo[3.1.0]hexan-3-yl)pent-1-en-3-ol](/img/structure/B12557557.png)
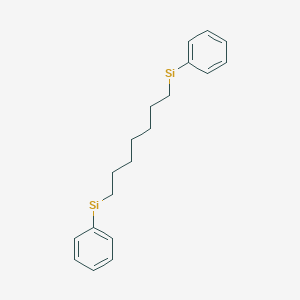
![Bicyclo[7.4.4]heptadecane](/img/structure/B12557563.png)
